(-)-DHMEQ

Description

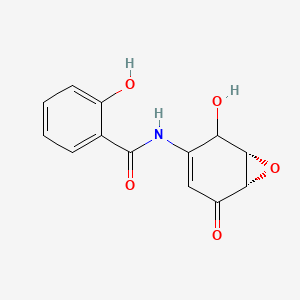

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-[(1S,2S,6S)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18)/t10-,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOMATKBBPCLFR-TUAOUCFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@@H]3[C@H]([C@H]2O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432307 | |

| Record name | Dehydroxymethylepoxyquinomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287194-38-1, 287194-40-5 | |

| Record name | rel-2-Hydroxy-N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=287194-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroxymethylepoxyquinomicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287194405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroxymethylepoxyquinomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Molecular Target of (-)-DHMEQ: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Dehydroxymethylepoxyquinomicin [(-)-DHMEQ] is a potent and selective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. This technical guide delineates the molecular target of this compound, detailing its mechanism of action, providing quantitative data on its inhibitory effects, and outlining key experimental protocols for its study. The primary molecular target of this compound has been identified as the NF-κB family of transcription factors. This compound exerts its inhibitory effect through direct, covalent binding to specific cysteine residues within the DNA-binding domain of several NF-κB subunit proteins, thereby abrogating their ability to bind to DNA and initiate the transcription of target genes. This irreversible inhibition makes this compound a valuable tool for investigating NF-κB signaling and a potential therapeutic agent for a range of inflammatory diseases and cancers.

The Primary Molecular Target: NF-κB Proteins

The core molecular target of this compound is the NF-κB family of dimeric transcription factors. This family includes five members in mammals: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52). These proteins form various homo- and heterodimers that bind to specific DNA sequences, known as κB sites, in the promoter and enhancer regions of target genes.

This compound has been shown to directly interact with and inhibit the function of several of these NF-κB subunits. Specifically, it targets the canonical pathway components p65 and p50, as well as the non-canonical pathway component RelB, and c-Rel.[1][2][3] Notably, it does not appear to bind to p52.[2]

Mechanism of Action: Covalent Modification of Cysteine Residues

The inhibitory action of this compound is characterized by its ability to form a covalent bond with specific cysteine residues located within the DNA-binding domains of its target NF-κB proteins.[3][4] This binding is irreversible and effectively inactivates the transcription factor.

Mass spectrometry analysis has been instrumental in identifying the precise sites of covalent modification.[3] For the p65 subunit, this compound has been shown to bind to Cysteine 38.[5] The specific cysteine residues targeted in other Rel family proteins have also been identified.[2] This covalent binding physically obstructs the interaction of NF-κB with its DNA consensus sequence, thereby preventing the transcription of downstream target genes involved in inflammation, cell survival, and immune responses.[3][4]

The consequence of this direct binding and inhibition of DNA binding activity is the subsequent inhibition of NF-κB's nuclear translocation.[3][4] While initially thought to be the primary mechanism, the inhibition of nuclear import is now understood to be a downstream effect of the prevention of DNA binding.[4]

Quantitative Data

While the qualitative mechanism of this compound action is well-established, precise quantitative data for its binding affinity and inhibitory concentrations are not extensively reported in publicly available literature. However, semi-quantitative data from various studies provide a consistent picture of its potency.

| Parameter | Target/Assay | Value | Cell Line/System | Reference |

| IC50 (Cell Growth Inhibition) | Cell Viability | ~20 µg/mL | YCU-H891 and KB (Head and Neck Squamous Cell Carcinoma) | [6] |

| Effective Concentration (NF-κB DNA Binding Inhibition) | In vitro p65-DNA binding | 1-10 µg/mL | SP2/0 cell nuclear extract | [7][8] |

| Effective Concentration (Cellular NF-κB Inhibition) | Cellular NF-κB activity | 1-10 µg/mL | SP2/0 cells | [7][8] |

| Stoichiometry of Binding | This compound to p65 | 1:1 | Surface Plasmon Resonance (SPR) and MALDI-TOF Mass Spectrometry | [3] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the molecular target and mechanism of action of this compound.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

Objective: To qualitatively or semi-quantitatively assess the inhibition of NF-κB DNA binding activity by this compound.

Methodology:

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells of interest (e.g., TNF-α stimulated HeLa cells or a cell line with constitutive NF-κB activation) using a commercial nuclear extraction kit or standard biochemical fractionation protocols. Determine the protein concentration of the nuclear extract using a Bradford or BCA assay.

-

Oligonucleotide Probe Labeling: A double-stranded oligonucleotide containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') is end-labeled with [γ-32P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin or a fluorescent dye.

-

Binding Reaction:

-

In a microcentrifuge tube, combine the following components on ice:

-

Nuclear extract (typically 5-10 µg of protein)

-

Poly(dI-dC) (a non-specific DNA competitor, typically 1-2 µg)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl2, 0.5 mM EDTA, 4% glycerol, 1 mM DTT)

-

This compound at various concentrations (or vehicle control, e.g., DMSO). Pre-incubate the nuclear extract with this compound for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.

-

-

Add the labeled oligonucleotide probe to the reaction mixture.

-

Incubate the reaction for 20-30 minutes at room temperature.

-

-

Electrophoresis:

-

Load the samples onto a non-denaturing polyacrylamide gel (typically 4-6%).

-

Run the gel in a low ionic strength buffer (e.g., 0.5x TBE) at a constant voltage (e.g., 100-150 V) at 4°C.

-

-

Detection:

-

For radiolabeled probes, dry the gel and expose it to X-ray film or a phosphorimager screen.

-

For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence, or directly image the fluorescent probe.

-

NF-κB Luciferase Reporter Assay

Objective: To quantitatively measure the effect of this compound on NF-κB-dependent gene transcription.

Methodology:

-

Cell Culture and Transfection:

-

Plate cells (e.g., HEK293T or HeLa) in a multi-well plate.

-

Co-transfect the cells with a luciferase reporter plasmid containing multiple copies of an NF-κB response element upstream of the luciferase gene and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency). Use a suitable transfection reagent.

-

-

Treatment:

-

After 24-48 hours post-transfection, treat the cells with an NF-κB activator (e.g., TNF-α or PMA) in the presence of various concentrations of this compound or vehicle control.

-

Incubate for a defined period (e.g., 6-24 hours).

-

-

Cell Lysis:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

-

Luciferase Assay:

-

Transfer the cell lysate to a luminometer plate.

-

Use a dual-luciferase reporter assay system to sequentially measure firefly and Renilla luciferase activity according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of NF-κB activity relative to the unstimulated control and determine the IC50 value for this compound.

-

MALDI-TOF Mass Spectrometry for Adduct Identification

Objective: To confirm the covalent binding of this compound to NF-κB proteins and identify the specific site of modification.

Methodology:

-

In vitro Reaction:

-

Incubate purified recombinant NF-κB protein (e.g., p65) with an excess of this compound in a suitable buffer (e.g., phosphate buffer) for a specified time to allow for adduct formation.

-

-

Proteolytic Digestion:

-

Denature the protein and digest it into smaller peptides using a specific protease, such as trypsin or chymotrypsin.

-

-

Mass Spectrometry Analysis:

-

Desalt and concentrate the peptide mixture using C18 ZipTips.

-

Mix the peptides with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spot onto a MALDI target plate.

-

Acquire mass spectra in positive ion mode using a MALDI-TOF mass spectrometer.

-

-

Data Analysis:

-

Compare the mass spectra of the this compound-treated and untreated samples.

-

Identify peptides with a mass shift corresponding to the molecular weight of this compound.

-

Perform tandem mass spectrometry (MS/MS) on the modified peptides to pinpoint the exact amino acid residue that is covalently modified.[9]

-

Visualizations

Signaling Pathway Diagram

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Logical workflow for identifying the molecular target of this compound.

References

- 1. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of Canonical NF-κB Nuclear Localization by (−)-DHMEQ via Impairment of DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prometheus-lsi.com [prometheus-lsi.com]

- 6. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Utilization of MALDI-TOF to Determine Chemical-Protein Adduct Formation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

(-)-DHMEQ: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Potent NF-κB Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (-)-dehydroxymethylepoxyquinomicin ((-)-DHMEQ), a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. It details the discovery of this compound through the molecular modification of the natural product epoxyquinomicin C, outlines its chemical synthesis and enantioselective resolution, and elucidates its mechanism of action. This document summarizes key quantitative data on its biological activity and provides an understanding of the experimental methodologies employed in its characterization. Visual diagrams of the synthetic routes and the targeted signaling pathway are included to facilitate a deeper understanding of this promising therapeutic agent.

Discovery and Design

This compound was developed through a strategic molecular design based on the structure of epoxyquinomicin C, a secondary metabolite isolated from the microorganism Amycolatopsis sp.[1][2]. While structurally related compounds like panepoxydone and cycloepoxydone were known to inhibit NF-κB, epoxyquinomicin C itself was found to be inactive in this regard[3][4]. Researchers hypothesized that the hydroxymethyl group on epoxyquinomicin C hindered its inhibitory activity.

The key innovation was the removal of this "protruding" hydroxymethyl moiety, leading to the designed compound dehydroxymethylepoxyquinomicin (DHMEQ)[3][4][5]. Subsequent synthesis and biological evaluation revealed that DHMEQ is a potent inhibitor of NF-κB activation[3][6]. Further studies demonstrated that the (-)-enantiomer of DHMEQ is approximately ten times more effective at inhibiting NF-κB than the (+)-enantiomer[4][5]. This discovery highlighted the therapeutic potential of this compound and spurred further investigation into its anti-inflammatory and anticancer properties[5][7][8].

Chemical Synthesis

The synthesis of DHMEQ has been approached through both racemic and chemoenzymatic methods to yield the more biologically active (-)-enantiomer.

Racemic Synthesis

Racemic DHMEQ can be synthesized from 2,5-dimethoxyaniline or 2,5-dihydroxyaniline in a five-step process[3][4][6]. The general synthetic scheme is outlined below.

Caption: Racemic synthesis of DHMEQ from 2,5-dimethoxyaniline.

Experimental Protocol: Racemic Synthesis of DHMEQ

While detailed, step-by-step protocols are proprietary and vary, the synthesis generally proceeds as follows based on published literature[3][6]:

-

Amide Formation: 2,5-Dimethoxyaniline is reacted with an appropriate acylating agent, such as acetylsalicyloyl chloride, to form an amide bond.

-

Oxidation: The resulting intermediate is oxidized to form a quinone.

-

Epoxidation: The quinone is then subjected to epoxidation to introduce the epoxide ring.

-

Demethylation: The methoxy groups are demethylated to hydroxyl groups.

-

Isomerization: The final step involves an isomerization to yield the desired 3,4-syn isomer, which is the active form of DHMEQ. This step is reported to be highly predominant over the formation of the undesired 3,4-anti isomer.

Chemoenzymatic Resolution for this compound

To obtain the more potent (-)-enantiomer, a chemoenzymatic resolution strategy is employed. This method utilizes the stereoselectivity of lipases to separate the enantiomers of a derivatized DHMEQ precursor[4][5][9].

References

- 1. epoxyquinomicin c — TargetMol Chemicals [targetmol.com]

- 2. A novel NF-κB inhibitor, DHMEQ, ameliorates pristane-induced lupus in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of NF-kappaB activation inhibitors derived from epoxyquinomicin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

The Structure-Activity Relationship of (-)-DHMEQ Derivatives: A Deep Dive into NF-κB Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ) has emerged as a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, immune function, and cell survival. Its unique mechanism of action, involving covalent modification of cysteine residues on NF-κB subunits, has spurred significant interest in the development of novel therapeutic agents targeting this pathway. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound derivatives, offering valuable insights for the design of next-generation NF-κB inhibitors.

Core Structure and Mechanism of Action

This compound is a synthetic analogue of the natural product epoxyquinomicin C. The core structure consists of a cyclohexenone ring bearing an epoxide, coupled to a substituted benzamide moiety. The biological activity of this compound is intrinsically linked to its ability to covalently bind to specific cysteine residues within the DNA-binding domain of NF-κB proteins, most notably Cys38 of the p65 subunit.[1][2] This irreversible binding prevents NF-κB from binding to its target DNA sequences, thereby inhibiting the transcription of pro-inflammatory and anti-apoptotic genes.[1]

Structure-Activity Relationship Insights

Systematic modification of the this compound scaffold has revealed key structural features essential for its inhibitory activity. The following sections and the corresponding data tables summarize the critical determinants of NF-κB inhibition by DHMEQ derivatives.

Modifications of the Benzamide Moiety

The benzamide portion of the molecule plays a crucial role in its interaction with the NF-κB protein. Studies have shown that the hydroxyl group at the 2-position of the benzamide ring is essential for potent inhibitory activity.[3]

Table 1: SAR of Benzamide Moiety Modifications on NF-κB Inhibition [3]

| Compound | R1 | R2 | R3 | R4 | IC50 (µg/mL) for NF-κB Inhibition |

| This compound | H | OH | H | H | 5 |

| Analog 1 | H | H | H | H | >100 |

| Analog 2 | H | OMe | H | H | 10 |

| Analog 3 | H | OAc | H | H | 50 |

| Analog 4 | H | F | H | H | >100 |

| Analog 5 | OH | H | H | H | >100 |

| Analog 6 | H | OH | Me | H | 5 |

| Analog 7 | H | OH | H | Me | 10 |

Data extracted from Chaicharoenpong et al., Bioorganic & Medicinal Chemistry, 2002.[3]

As evidenced in Table 1, removal of the 2-hydroxyl group (Analog 1) or its replacement with a fluorine atom (Analog 4) leads to a complete loss of activity. Etherification with a methyl group (Analog 2) is tolerated to some extent, while acetylation (Analog 3) significantly reduces potency. This suggests that the hydroxyl group may act as a hydrogen bond donor, crucial for the proper orientation of the inhibitor within the binding pocket of the NF-κB protein. Modifications at other positions of the aromatic ring (Analogs 6 and 7) have a less pronounced effect on activity.

Modifications of the Cyclohexenone Ring

The cyclohexenone ring and its epoxide functionality are the reactive components of this compound, responsible for the covalent modification of NF-κB.

Table 2: SAR of Cyclohexenone Moiety Modifications on NF-κB Inhibition

| Compound | Modification | IC50 (µg/mL) for NF-κB Inhibition |

| This compound | Epoxide | 5 |

| Analog 8 | Cyclopropane | Inactive |

| Analog 9 | Saturated Cyclohexane | Inactive |

| Analog 10 | Hydroxymethyl group at C5 | Inactive |

The epoxide ring is absolutely critical for the inhibitory activity of DHMEQ derivatives. Replacement of the epoxide with a cyclopropane ring (Analog 8) or reduction to a saturated cyclohexane (Analog 9) results in inactive compounds. This underscores the importance of the electrophilic nature of the epoxide for the Michael addition reaction with the cysteine thiol of NF-κB. Furthermore, the parent natural product, epoxyquinomicin C, which possesses a hydroxymethyl group at the C5 position, is inactive, highlighting that the "dehydroxymethyl" aspect of DHMEQ is key to its potency.

Experimental Protocols

To facilitate further research and development in this area, detailed protocols for key assays used in the evaluation of this compound derivatives are provided below.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

This assay is used to assess the ability of DHMEQ derivatives to inhibit the binding of the NF-κB p65 subunit to its consensus DNA sequence.

Materials:

-

Nuclear extracts from cells stimulated with an NF-κB activator (e.g., TNF-α).

-

Double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3'), end-labeled with a non-radioactive tag (e.g., biotin or a fluorescent dye).

-

Polyacrylamide gel (4-6%).

-

TBE buffer (Tris/Borate/EDTA).

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl2, 0.5 mM EDTA, 4% glycerol, 0.5 mM DTT).

-

Poly(dI-dC) as a non-specific competitor DNA.

-

Loading buffer.

-

Chemiluminescent or fluorescent detection system.

Procedure:

-

Prepare nuclear extracts from cells treated with or without the DHMEQ derivative for a specified time, followed by stimulation with TNF-α.

-

Set up the binding reactions in a final volume of 20 µL. To each tube, add:

-

5-10 µg of nuclear extract.

-

1 µL of poly(dI-dC) (1 µg/µL).

-

2 µL of 10X binding buffer.

-

The DHMEQ derivative at the desired concentration (or vehicle control).

-

Nuclease-free water to a volume of 19 µL.

-

-

Incubate the reactions for 20 minutes at room temperature.

-

Add 1 µL of the labeled NF-κB probe to each reaction and incubate for another 20 minutes at room temperature.

-

Add 2 µL of loading buffer to each sample.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel in 0.5X TBE buffer at 100-150V until the dye front reaches the bottom.

-

Transfer the DNA-protein complexes from the gel to a nylon membrane.

-

Detect the labeled probe using a suitable chemiluminescent or fluorescent imaging system. A decrease in the intensity of the shifted band corresponding to the NF-κB-DNA complex indicates inhibition.

MTT Assay for Cell Viability

This colorimetric assay is used to determine the cytotoxic effects of DHMEQ derivatives on cultured cells.

Materials:

-

Cells in culture (e.g., Jurkat T-cells, HeLa).

-

96-well cell culture plates.

-

Complete cell culture medium.

-

DHMEQ derivatives dissolved in a suitable solvent (e.g., DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Microplate reader.

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

Prepare serial dilutions of the DHMEQ derivatives in complete medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the DHMEQ derivatives (and a vehicle control).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value for cytotoxicity can be determined from the dose-response curve.

Visualizing the Molecular Landscape

To better understand the context of this compound's activity, the following diagrams illustrate the NF-κB signaling pathway, a typical experimental workflow for evaluating derivatives, and the logical relationships in its SAR.

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating this compound derivatives.

Caption: Key structure-activity relationships of this compound derivatives.

Conclusion

The structure-activity relationship of this compound derivatives highlights the critical importance of the 2-hydroxyl group on the benzamide ring and the intact epoxide functionality on the cyclohexenone core for potent NF-κB inhibition. These findings provide a clear roadmap for the rational design of novel inhibitors with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and conceptual diagrams presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of NF-κB-targeted therapeutics. Future efforts in this area will likely focus on fine-tuning the physicochemical properties of these derivatives to optimize their drug-like characteristics while retaining the essential pharmacophore responsible for their unique mechanism of action.

References

- 1. mdpi.com [mdpi.com]

- 2. Inactivation of NF-kappaB components by covalent binding of (-)-dehydroxymethylepoxyquinomicin to specific cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationship of dehydroxymethylepoxyquinomicin analogues as inhibitors of NF-kappaB functions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of (-)-DHMEQ with p65 and other Rel Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding mechanism and functional consequences of the interaction between the selective NF-κB inhibitor, (-)-dehydroxymethylepoxyquinomicin ((-)-DHMEQ), and the Rel family of proteins, with a primary focus on p65 (RelA).

Core Mechanism of Action: Covalent Modification of Rel Proteins

This compound is a potent, selective, and irreversible inhibitor of NF-κB.[1] Its primary mechanism of action involves the formation of a covalent bond with specific cysteine residues within the Rel homology domain of NF-κB proteins.[2][3] This covalent modification directly interferes with the DNA-binding activity of these transcription factors, thereby inhibiting NF-κB-mediated gene expression.[4][5] The binding of this compound to p65 has been determined to occur with a 1:1 stoichiometry.[2][3] This irreversible binding explains the long-lasting inhibitory effect of the compound.[6]

Specificity of this compound for Rel Family Proteins

This compound exhibits a high degree of specificity for certain members of the Rel protein family. This specificity is dictated by the presence and accessibility of a targetable cysteine residue. The compound has been shown to covalently bind to the following Rel proteins at specific cysteine residues:

Notably, this compound does not bind to p52, another member of the NF-κB family.[6][7] This differential binding highlights the selectivity of the inhibitor and can be exploited for targeted therapeutic strategies. The specific interactions were confirmed through mutation experiments where substitution of the target cysteine residue resulted in a loss of this compound binding.[7]

Quantitative Data on this compound Activity

The inhibitory effects of this compound have been quantified in various cellular contexts. While direct binding affinities (e.g., Kd values) from techniques like Surface Plasmon Resonance (SPR) have not been explicitly reported in the literature, the functional consequences, such as inhibition of cell growth, have been measured.

| Cell Line | Assay Type | IC50 Value (µg/mL) | Reference |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Cell Growth Inhibition | ~20 | [8] |

| Glioblastoma (GBM) | Cell Growth Inhibition | 14 - 26 | [9] |

| Mouse Plasmacytoma (SP2/0) | NF-κB-DNA Binding | 1 - 10 | [10] |

| Human Hepatoma | NF-κB DNA Binding | 5 - 10 | [11] |

Signaling Pathways and Downstream Effects

This compound inhibits both the canonical and non-canonical NF-κB signaling pathways by directly targeting their core components.[4][7]

Canonical Pathway Inhibition

The canonical pathway, primarily mediated by the p65/p50 heterodimer, is a key driver of inflammation and cell survival. By binding to both p65 and p50, this compound effectively blocks the DNA binding of this complex, preventing the transcription of pro-inflammatory cytokines and anti-apoptotic genes.[7] While the primary effect is the inhibition of DNA binding, a secondary consequence can be the inhibition of p65 nuclear translocation.[12][13] This is thought to be a result of the altered equilibrium between the nuclear and cytoplasmic pools of p65 once its ability to bind DNA is compromised.[12]

Canonical NF-κB pathway and the point of this compound inhibition.

Non-Canonical Pathway Inhibition

The non-canonical pathway, which involves RelB and p52, is crucial for B-cell maturation and lymphoid organogenesis. This compound's ability to bind to RelB leads to a multi-faceted inhibition of this pathway.[7] In addition to blocking DNA binding, the covalent modification of RelB by this compound also impairs its interaction with importins, which are necessary for nuclear translocation, and decreases the overall stability of the RelB protein.[6][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inactivation of NF-kappaB components by covalent binding of (-)-dehydroxymethylepoxyquinomicin to specific cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ | MDPI [mdpi.com]

- 8. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of Canonical NF-κB Nuclear Localization by (−)-DHMEQ via Impairment of DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Differential Impact of (-)-DHMEQ on Canonical and Non-Canonical NF-κB Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of (-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ) as an inhibitor of the canonical and non-canonical Nuclear Factor-kappa B (NF-κB) signaling pathways. This compound is a potent, irreversible inhibitor that directly targets NF-κB proteins, offering a unique mechanism of action. This document summarizes the current understanding of its effects on key pathway components, presents available quantitative data on its inhibitory activity, details relevant experimental protocols for studying its effects, and provides visual representations of the signaling cascades and experimental workflows.

Introduction to NF-κB Signaling and this compound

The NF-κB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of NF-κB signaling is implicated in numerous diseases, making it a critical target for therapeutic intervention. There are two primary NF-κB signaling pathways: the canonical and the non-canonical pathways.

-

The Canonical Pathway is typically activated by pro-inflammatory cytokines such as TNF-α and IL-1β. It primarily involves the activation of the IκB kinase (IKK) complex (composed of IKKα, IKKβ, and NEMO), leading to the phosphorylation and subsequent degradation of IκBα. This releases the p50-p65 (RelA) heterodimer, which translocates to the nucleus to activate the transcription of target genes.

-

The Non-Canonical Pathway is activated by a specific subset of TNF receptor superfamily members, such as LTβR and CD40. This pathway is dependent on the NF-κB-inducing kinase (NIK) and IKKα. NIK phosphorylates and activates IKKα, which in turn phosphorylates the p100 subunit, leading to its processing into p52. The resulting p52-RelB heterodimer then translocates to the nucleus to regulate gene expression, primarily involved in lymphoid organogenesis and B-cell maturation.

This compound is a synthetic analogue of a microbial metabolite that has been extensively studied as a specific and potent inhibitor of NF-κB. Its unique mechanism of action involves the direct and irreversible covalent modification of specific cysteine residues on NF-κB proteins.[1][2][3]

Mechanism of Action of this compound

This compound inhibits both the canonical and non-canonical NF-κB pathways by directly targeting core components of these cascades.[4]

Direct Covalent Binding to NF-κB Proteins

The primary mechanism of action of this compound is its ability to form a covalent bond with specific cysteine residues within the DNA-binding domain of several Rel family proteins.[3][5] This binding is irreversible and directly impairs the ability of these proteins to bind to their cognate κB DNA sequences.[1][3]

The specific cysteine residues targeted by this compound include:

Notably, this compound does not bind to the p52 subunit of the non-canonical pathway.[3][5]

Inhibition of DNA Binding and Nuclear Translocation

By modifying these critical cysteine residues, this compound directly inhibits the DNA-binding activity of the p65/p50 and RelB/p52 (via RelB) dimers.[1][3] The inhibition of nuclear translocation is considered a secondary effect. For the canonical pathway, the impaired DNA binding of p65/p50 alters the nucleocytoplasmic shuttling equilibrium, leading to a reduction in nuclear accumulation of p65.[1][2] In the case of the non-canonical pathway, in addition to inhibiting DNA binding, this compound has been shown to decrease the stability of the RelB protein and impair its interaction with importins, further contributing to its reduced nuclear presence.[3][4][5]

Quantitative Data on this compound Inhibition

While direct comparative IC50 values for the inhibition of canonical versus non-canonical pathway activity are not extensively reported in the literature, the available data provides insights into the effective concentrations of this compound in various cellular contexts.

| Parameter | Cell Line/System | Concentration | Effect | Reference |

| Inhibition of NF-κB Activity | Human T-cell leukemia Jurkat cells | 1-10 µg/mL | Dose-dependent inhibition of TNF-α-induced NF-κB activation in a luciferase reporter assay. | [6] |

| Mouse plasmacytoma SP2/0 cells | 1-10 µg/mL | Inhibition of constitutively activated NF-κB (p65) DNA binding activity. | [7] | |

| Inhibition of p65 DNA Binding | Human hepatoma HA22T/VGH cells | 5 µg/mL | 58% reduction in p65 DNA binding capacity after 8 hours. | [8] |

| Human hepatoma HA22T/VGH cells | 10 µg/mL | 94% reduction in p65 DNA binding capacity after 8 hours. | [8] | |

| Inhibition of p65 Nuclear Translocation | Adult T-cell leukemia MT-2 cells | 10 µg/mL | Inhibition of constitutive p65 nuclear accumulation. | [1] |

| Cell Growth Inhibition (IC50) | Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines (YCU-H891 and KB) | ~20 µg/mL | 50% inhibition of cell growth. | [9] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Caption: Canonical NF-κB Pathway Inhibition by this compound.

Caption: Non-Canonical NF-κB Pathway Inhibition by this compound.

Experimental Workflows

Caption: Electrophoretic Mobility Shift Assay (EMSA) Workflow.

Caption: Luciferase Reporter Assay Workflow.

Detailed Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

This protocol is for determining the DNA binding activity of NF-κB in nuclear extracts.

Materials:

-

Nuclear Extraction Buffers (e.g., NE-PER™ or similar)

-

BCA or Bradford Protein Assay Kit

-

Double-stranded oligonucleotide probe containing a consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3')

-

T4 Polynucleotide Kinase (for radiolabeling)

-

[γ-³²P]ATP (for radiolabeling) or an infrared dye-labeled oligonucleotide

-

Poly(dI-dC)

-

Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl₂, 1 mM EDTA, 5% glycerol, 1 mM DTT)

-

10x Loading Dye (non-denaturing)

-

Non-denaturing polyacrylamide gel (e.g., 6%)

-

1x TBE or TGE running buffer

-

Phosphor screen and imager or infrared imaging system

Procedure:

-

Cell Treatment and Nuclear Extraction:

-

Culture cells to the desired confluency.

-

Treat cells with this compound for the desired time and concentration, followed by stimulation with an appropriate NF-κB activator (e.g., TNF-α) if required.

-

Harvest cells and prepare nuclear extracts according to the manufacturer's protocol.

-

Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.

-

-

Probe Labeling (Radiolabeling Example):

-

In a microcentrifuge tube, combine the NF-κB oligonucleotide probe, T4 Polynucleotide Kinase, reaction buffer, and [γ-³²P]ATP.

-

Incubate at 37°C for 30-60 minutes.

-

Purify the labeled probe from unincorporated nucleotides using a spin column.

-

-

Binding Reaction:

-

In a new tube, combine 5-10 µg of nuclear extract, 1 µg of poly(dI-dC), and binding buffer.

-

Incubate on ice for 10 minutes.

-

Add the labeled probe (e.g., 20,000-50,000 cpm) to the reaction mixture.

-

Incubate at room temperature for 20-30 minutes.

-

-

Electrophoresis:

-

Add 10x non-denaturing loading dye to each reaction.

-

Load the samples onto a pre-run non-denaturing polyacrylamide gel.

-

Run the gel in 1x TBE or TGE buffer at 100-150V at 4°C until the dye front is near the bottom.

-

-

Detection:

-

Dry the gel and expose it to a phosphor screen overnight.

-

Image the screen using a phosphor imager.

-

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

-

Cells (e.g., HEK293T, HeLa)

-

NF-κB luciferase reporter plasmid (containing multiple κB sites upstream of a luciferase gene)

-

Transfection reagent (e.g., Lipofectamine)

-

Luciferase Assay System (e.g., Promega)

-

Luminometer

Procedure:

-

Transfection:

-

Seed cells in a 24- or 96-well plate.

-

Transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

Allow cells to recover for 24 hours.

-

-

Treatment:

-

Pre-treat the transfected cells with various concentrations of this compound for the desired duration.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or LTβ).

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS.

-

Lyse the cells using the lysis buffer provided in the luciferase assay kit.

-

Transfer the cell lysate to a luminometer plate.

-

Add the luciferase substrate to the lysate.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity (if used).

-

Calculate the fold change in NF-κB activity relative to the untreated control.

-

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the subcellular localization of p65.

Materials:

-

Cells grown on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% BSA in PBS)

-

Primary antibody against p65

-

Fluorescently-labeled secondary antibody

-

DAPI or Hoechst stain for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment:

-

Treat cells grown on coverslips with this compound and/or an NF-κB activator.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Wash with PBS.

-

Block non-specific binding with Blocking Buffer for 1 hour.

-

Incubate with the primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Staining and Mounting:

-

Wash with PBS.

-

Counterstain the nuclei with DAPI or Hoechst stain.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging:

-

Visualize and capture images using a fluorescence microscope.

-

Western Blot for Phosphorylated IκBα

This protocol detects the phosphorylation of IκBα as a marker of canonical NF-κB pathway activation.

Materials:

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies against phospho-IκBα and total IκBα

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Treat cells as required and lyse them in lysis buffer on ice.

-

Determine protein concentration.

-

Denature protein samples by boiling in Laemmli buffer.

-

-

SDS-PAGE and Transfer:

-

Separate proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour.

-

-

Detection:

-

Wash the membrane with TBST.

-

Apply ECL substrate and detect the chemiluminescent signal using an imaging system.

-

-

Stripping and Reprobing (Optional):

-

The membrane can be stripped and reprobed with an antibody against total IκBα to confirm equal loading.

-

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that effectively inhibits both the canonical and non-canonical NF-κB pathways. Its unique mechanism of direct, irreversible covalent binding to key NF-κB proteins, thereby inhibiting their DNA binding and nuclear translocation, distinguishes it from many other NF-κB inhibitors. While further studies are needed to provide a more precise quantitative comparison of its inhibitory potency on the two pathways, the available data clearly demonstrates its efficacy in a variety of cellular models. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers investigating the multifaceted roles of this compound in modulating NF-κB signaling.

References

- 1. Inhibition of Canonical NF-κB Nuclear Localization by (−)-DHMEQ via Impairment of DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of canonical NF-κB nuclear localization by this compound via impairment of DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The designed NF-κB inhibitor, DHMEQ, inhibits KISS1R-mediated invasion and increases drug-sensitivity in mouse plasmacytoma SP2/0 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-DHMEQ: A Selective and Irreversible NF-κB Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ) is a potent and selective small molecule inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] Its unique mechanism of action, involving the irreversible covalent binding to specific cysteine residues on NF-κB subunits, has positioned it as a valuable tool for studying NF-κB signaling and as a potential therapeutic agent for a range of inflammatory diseases and cancers.[1][2][3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed protocols for key experimental assays.

Introduction

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival.[4] Dysregulation of the NF-κB pathway is implicated in the pathophysiology of numerous diseases, including chronic inflammatory disorders, autoimmune diseases, and various cancers.[5] Consequently, the development of specific and effective NF-κB inhibitors is a significant focus of drug discovery efforts.

This compound emerged from the structural modification of epoxyquinomicin C, a natural product.[4] It selectively targets the NF-κB pathway, demonstrating potent inhibitory effects in a wide array of preclinical models with minimal reported toxicity.[5]

Mechanism of Action

This compound exerts its inhibitory effect through a direct and irreversible interaction with NF-κB proteins. The core mechanism involves the covalent modification of specific cysteine residues within the DNA-binding domain of several NF-κB subunits, including p65 (RelA), p50, and RelB.[1][2][3][4] This binding event sterically hinders the NF-κB dimer from binding to its cognate DNA sequences in the nucleus, thereby preventing the transcription of target genes.[3][4]

The irreversible nature of this inhibition is a key characteristic of this compound, leading to a sustained suppression of NF-κB activity even after the compound is removed from the extracellular environment.[3] While the primary mechanism is direct inhibition of DNA binding, some studies have also reported that this compound can inhibit the nuclear translocation of NF-κB, likely as a downstream consequence of impaired DNA binding which alters the equilibrium of nuclear import and export.[4][6][7]

A secondary, ROS-mediated mechanism has also been proposed, suggesting that in some cellular contexts, this compound may induce the production of reactive oxygen species, which can indirectly contribute to the inhibition of NF-κB signaling.[4]

dot

Figure 1: The NF-κB signaling pathway and the point of inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in numerous studies across various cell lines and experimental conditions. The following tables summarize key quantitative data.

Table 1: IC50 Values of this compound for Cell Growth Inhibition

| Cell Line | Cancer Type | IC50 (µg/mL) | Duration (hours) | Reference |

| YCU-H891 | Head and Neck Squamous Cell Carcinoma | ~20 | Not Specified | [8][9] |

| KB | Head and Neck Squamous Cell Carcinoma | ~20 | Not Specified | [8][9] |

| U251 | Glioblastoma | ~14 (72h) | 72 | [3] |

| U343MG-a | Glioblastoma | ~14 (72h) | 72 | [3] |

| U87MG | Glioblastoma | ~14 (72h) | 72 | [3] |

| LN319 | Glioblastoma | ~14 (72h) | 72 | [3] |

| T98G | Glioblastoma | ~26 (72h) | 72 | [3] |

| U138MG | Glioblastoma | ~26 (72h) | 72 | [3] |

Table 2: Inhibition of NF-κB Activity and Downstream Effects

| Cell Line | Assay | Concentration (µg/mL) | Effect | Reference |

| SP2/0 | NF-κB DNA Binding | 1-10 | Dose-dependent inhibition of p65-DNA binding. | [10] |

| SP2/0 | Matrigel Invasion | 1-10 | Dose-dependent inhibition of invasion. | [10] |

| KMS-11 | Matrigel Invasion | <3 | Inhibition of cellular invasion. | [10] |

| RPMI-8226 | Matrigel Invasion | <3 | Inhibition of cellular invasion. | [10] |

| Glioblastoma Cell Lines | Colony Formation | 2.5 | 43% mean reduction. | [3] |

| Glioblastoma Cell Lines | Colony Formation | 5 | 78% mean reduction. | [3] |

| Glioblastoma Cell Lines | Colony Formation | 10 | 94% mean reduction. | [3] |

| ARPE-19 | ICAM-1 Expression (TNF-α stimulated) | 10 | Significant reduction in ICAM-1 positive cells. | [11][12] |

| ARPE-19 | IL-8 & MCP-1 Production (TNF-α stimulated) | Not Specified | Suppression of IL-8 and MCP-1. | [12] |

| Jurkat | p65 Nuclear Translocation (TNF-α stimulated) | 3-10 | Decreased nuclear p65, increased cytoplasmic p65. | [13] |

| MT-2 | p65 Nuclear Accumulation | 10 | Time-dependent inhibition. | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments commonly used to evaluate the efficacy of this compound.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Cell Culture and Transfection:

-

Plate cells (e.g., HEK293T, HeLa) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

-

Incubate for 24 hours.

-

-

Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α, 20 ng/mL) for 6-8 hours.

-

-

Luciferase Activity Measurement:

-

Wash the cells with PBS.

-

Lyse the cells using a passive lysis buffer.

-

Transfer the cell lysate to an opaque 96-well plate.

-

Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Cell Viability (MTT) Assay

This assay assesses the effect of this compound on cell proliferation and viability.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 3x10^5 cells/mL and incubate overnight.

-

-

Treatment:

-

Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

-

MTT Incubation:

-

Add 2 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 1-4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Add 150 µL of MTT solvent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the vehicle-treated control.[2]

-

Matrigel Invasion Assay

This assay evaluates the effect of this compound on the invasive potential of cancer cells.

-

Chamber Preparation:

-

Thaw Matrigel on ice.

-

Dilute the Matrigel with cold, serum-free medium to a final concentration of 200 µg/mL.

-

Coat the upper chamber of a Transwell insert (8.0 µm pore size) with 100 µL of the diluted Matrigel and incubate at 37°C for 2-3 hours to allow for gelling.

-

-

Cell Seeding and Treatment:

-

Harvest and resuspend cells in serum-free medium.

-

Seed the cells in the upper chamber of the Matrigel-coated insert.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Add various concentrations of this compound to the upper chamber.

-

-

Incubation and Analysis:

-

Incubate the plate at 37°C for 24-48 hours.

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane (e.g., with Diff-Quik stain).

-

Count the number of invaded cells in several microscopic fields and calculate the average.

-

Western Blot for p65 Nuclear Translocation

This method is used to visualize the subcellular localization of the NF-κB p65 subunit.

-

Cell Treatment and Lysis:

-

Treat cells with this compound for the desired time, followed by stimulation with an NF-κB activator (e.g., TNF-α) for a short period (e.g., 30 minutes).

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each fraction by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

-

Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against p65 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Use loading controls such as α-tubulin for the cytoplasmic fraction and histone H1 for the nuclear fraction to ensure equal protein loading.

-

Conclusion

This compound stands out as a highly selective and irreversible inhibitor of the NF-κB pathway. Its well-characterized mechanism of action and demonstrated efficacy in a multitude of preclinical models of cancer and inflammation make it an invaluable research tool. The detailed protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and to aid in the discovery of novel therapeutics targeting the NF-κB signaling cascade. As research progresses, the unique properties of this compound may pave the way for its clinical development in the treatment of NF-κB-driven diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cell viability assay [bio-protocol.org]

- 3. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 5. Anticancer Activity of Novel NF-kappa B Inhibitor DHMEQ by Intraperitoneal Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. researchgate.net [researchgate.net]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Inhibition of Canonical NF-κB Nuclear Localization by (−)-DHMEQ via Impairment of DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]

Enantiomeric Specificity of (+)-DHMEQ vs. (-)-DHMEQ: A Technical Guide

Dehydroxymethylepoxyquinomicin (DHMEQ) is a potent and selective inhibitor of the transcription factor nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses, cell survival, and proliferation. The racemic mixture of DHMEQ has demonstrated significant anti-inflammatory and anticancer activities in various preclinical models. However, the biological activities of DHMEQ are highly dependent on its stereochemistry, with the two enantiomers, (+)-DHMEQ and (-)-DHMEQ, exhibiting distinct pharmacological profiles. This technical guide provides an in-depth analysis of the enantiomeric specificity of DHMEQ, focusing on their differential mechanisms of action, target engagement, and biological outcomes.

Core Findings: Differential Activity of DHMEQ Enantiomers

The primary distinction between the two enantiomers lies in their potency as NF-κB inhibitors. The (-)-enantiomer is significantly more active in this regard. Conversely, the (+)-enantiomer has been shown to activate the Nrf2 pathway, an activity not prominently associated with its counterpart.

Quantitative Analysis of NF-κB Inhibition

While specific side-by-side IC50 values are not consistently reported across literature, a clear consensus emerges regarding the superior NF-κB inhibitory activity of the (-)-enantiomer.

| Enantiomer | Relative Potency in NF-κB Inhibition | Primary Molecular Target | Additional Noteworthy Activity |

| This compound | ~10 times more effective than (+)-DHMEQ[1][2][3][4] | NF-κB (p65, cRel, RelB, p50)[1][4][5][6] | Potent anti-inflammatory and anticancer effects[1][2][5] |

| (+)-DHMEQ | Significantly less potent NF-κB inhibitor[1][2][3][4] | - | Activator of the Nrf2 antioxidant pathway[6][7][8] |

Mechanism of Action: A Tale of Two Pathways

The enantiomeric specificity of DHMEQ is rooted in their differential interactions with key cellular signaling pathways.

This compound: Potent Inhibition of the NF-κB Pathway

The primary mechanism of action for this compound is the direct, covalent modification of specific cysteine residues within the DNA-binding domain of several NF-κB subunit proteins, including p65, cRel, RelB, and p50.[1][4][5][6] This irreversible binding prevents the nuclear translocation and subsequent DNA binding of NF-κB, thereby inhibiting the transcription of its target genes.[1][5][7] The high specificity of this interaction is attributed to a "key and lock" mechanism, where the molecule fits into a specific pocket before forming the covalent bond.[1]

(+)-DHMEQ: Activation of the Nrf2 Antioxidant Pathway

In contrast to its potent NF-κB inhibitory counterpart, (+)-DHMEQ has been identified as an activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Notably, the activation of Nrf2 by (+)-DHMEQ appears to be independent of its weak NF-κB inhibitory activity, as both enantiomers are equally potent in inducing Nrf2.[6] This suggests a distinct mechanism of action for (+)-DHMEQ, potentially involving the modification of proteins that regulate Nrf2 activity, such as Keap1.

Experimental Protocols

The following are generalized methodologies for key experiments used to assess the enantiomeric specificity of DHMEQ.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of compounds on NF-κB transcriptional activity.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293, Jurkat) in appropriate media.

-

Co-transfect cells with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Compound Treatment:

-

Pre-treat the transfected cells with varying concentrations of (+)-DHMEQ, this compound, or racemic DHMEQ for a specified duration (e.g., 1-2 hours).

-

-

NF-κB Activation:

-

Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for a defined period (e.g., 6 hours).

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated, untreated control.

-

Determine the IC50 values for each enantiomer.

-

Western Blotting for NF-κB Subunit Translocation

This technique is used to visualize the inhibition of NF-κB nuclear translocation.

Protocol:

-

Cell Treatment:

-

Treat cells with (+)-DHMEQ, this compound, or vehicle control, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against an NF-κB subunit (e.g., p65) and loading controls for each fraction (e.g., Lamin A/C for nuclear, GAPDH for cytoplasmic).

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection:

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis:

-

Compare the levels of the NF-κB subunit in the nuclear fraction between the different treatment groups.

-

Conclusion

The enantiomers of DHMEQ exhibit pronounced specificity in their biological activities. This compound is a potent, irreversible inhibitor of the NF-κB pathway, acting through covalent modification of NF-κB subunits. In contrast, (+)-DHMEQ is a much weaker NF-κB inhibitor but displays activity as an Nrf2 pathway activator. This clear divergence in their mechanisms of action underscores the importance of stereochemistry in drug design and development. For researchers investigating NF-κB-mediated pathologies, this compound is the enantiomer of choice. Conversely, the Nrf2-activating properties of (+)-DHMEQ may hold therapeutic potential for conditions associated with oxidative stress. Future research should continue to explore the distinct molecular targets and signaling pathways modulated by each enantiomer to fully elucidate their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer Activity of Novel NF-κB Inhibitor DHMEQ by Intraperitoneal Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Late and Early Phases of Cancer Metastasis by the NF-κB Inhibitor DHMEQ Derived from Microbial Bioactive Metabolite Epoxyquinomicin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Chemoenzymatic synthesis of (2R,3R,4R)-dehydroxymethylepoxyquinomicin (DHMEQ), a new activator of antioxidant transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of (-)-DHMEQ on Gene Expression Downstream of NF-κB: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ) is a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. By covalently binding to NF-κB subunits, this compound effectively blocks their nuclear translocation and DNA binding activity, leading to the suppression of a wide array of downstream target genes. This technical guide provides a comprehensive overview of the effects of this compound on gene expression, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, pharmacology, and drug development who are investigating the therapeutic potential of NF-κB inhibition.

Introduction

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival.[1][2] Dysregulation of the NF-κB pathway is implicated in a multitude of pathological conditions, including chronic inflammatory diseases and cancer.[3][4] this compound has emerged as a critical tool for studying the physiological and pathological roles of NF-κB and as a potential therapeutic agent.[1] This guide delves into the specific effects of this compound on the expression of NF-κB target genes, providing a technical framework for its application in research and development.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on the NF-κB pathway through a direct and irreversible mechanism. It covalently binds to specific cysteine residues on NF-κB component proteins, such as p65 and p50.[1] This binding event sterically hinders the DNA-binding domain of NF-κB, preventing it from interacting with the κB consensus sequence in the promoter and enhancer regions of its target genes.[1][2] While initial reports suggested that this compound inhibits the nuclear translocation of NF-κB, it is now understood that this is a secondary effect resulting from the inhibition of DNA binding.[1][2]

Signaling Pathway of NF-κB Activation and Inhibition by this compound

Quantitative Effects of this compound on Gene Expression

This compound has been shown to modulate the expression of a variety of genes downstream of NF-κB. The following tables summarize the quantitative data from various studies, detailing the inhibitory effects of this compound on different cell types and the expression of key NF-κB target genes.

Table 1: Inhibition of Inflammatory Cytokine and Chemokine Expression

| Gene | Cell Type | Treatment Conditions | Fold Change / % Inhibition | Reference |

| TNF-α | Mouse Microglial Cells | LPS stimulation | Inhibition of secretion | [2] |

| Pristane-induced lupus mice | 12 mg/kg, 16 weeks | Significant reduction in serum levels | [4] | |

| IL-6 | Mouse Microglial Cells | LPS stimulation | Inhibition of secretion | [2] |

| Pristane-induced lupus mice | 12 mg/kg, 16 weeks | Significant reduction in serum levels | [4] | |

| Human Breast Carcinoma (MDA-MB-231) | 10 µg/mL | Decreased secretion | [5] | |

| IL-8 | Human Breast Carcinoma (MDA-MB-231) | 10 µg/mL | Decreased secretion | [5] |

| IL-1β | Mouse Macrophages (RAW264.7) | LPS stimulation | Inhibition of secretion | [2] |

| Pristane-induced lupus mice | 12 mg/kg, 16 weeks | Significant reduction in serum levels | [4] | |

| MCP-1 | Human Chondrocytes | IL-1β stimulation | Significant decrease in release | [2] |

| Human Retinal Pigment Epithelial Cells | TNF-α stimulation | Suppression of production | [6] | |

| RANTES | Human Chondrocytes | IL-1β stimulation | Significant decrease in release | [2] |

| ICAM-1 | Human Chondrocytes | IL-1β stimulation | Significant decrease in expression | [2] |

| Human Retinal Pigment Epithelial Cells | TNF-α stimulation | Downregulation of expression | [6] |

Table 2: Inhibition of Enzymes and Proliferation/Survival-Related Gene Expression

| Gene/Protein | Cell Type | Treatment Conditions | Effect | Reference |

| iNOS | Mouse Macrophages (RAW264.7) | LPS stimulation | Inhibition of expression | [2] |

| Human Chondrocytes | IL-1β stimulation | Inhibition of gene expression | [2] | |

| COX-2 | Mouse Macrophages (RAW264.7) | LPS stimulation | Inhibition of expression | [2] |

| Human Chondrocytes | IL-1β stimulation | Inhibition of gene expression | [2] | |

| MMP-2 | Rat Mast Cells (RBL-2H3) | Antigen/IgE stimulation | Inhibition of expression | [2] |

| VEGF | Head and Neck Squamous Carcinoma (KB) | Not specified | Decreased mRNA levels | [3] |

| Cyclin D1 | Head and Neck Squamous Carcinoma (KB) | Not specified | Decreased protein levels | [3] |

| Bcl-xL | Mouse Plasmacytoma (SP2/0) | Not specified | Inhibition of expression | [7] |

| Bfl-1 | Mouse Plasmacytoma (SP2/0) | Not specified | Inhibition of expression | [7] |

| FLIP | Mouse Plasmacytoma (SP2/0) | Not specified | Inhibition of expression | [7] |

Table 3: IC50 Values of this compound for Cell Growth Inhibition

| Cell Line | Cell Type | IC50 (µg/mL) at 48h | IC50 (µg/mL) at 72h | Reference |

| U251 | Human Glioblastoma | 21.78 | 13.50 | [1] |

| U343MG-a | Human Glioblastoma | 22.62 | 11.52 | [1] |

| YCU-H891 | Head and Neck Squamous Carcinoma | ~20 | Not reported | [3] |

| KB | Head and Neck Squamous Carcinoma | ~20 | Not reported | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the effect of this compound on NF-κB signaling and downstream gene expression.

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays) at a density that allows for logarithmic growth during the experiment.

-

Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. A vehicle control containing the same concentration of DMSO should be prepared.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 2, 8, 24, 48, or 72 hours) before proceeding with downstream analysis.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by agarose gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

-

qRT-PCR: Perform qRT-PCR using a real-time PCR system. The reaction mixture (typically 20 µL) should contain cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix containing SYBR Green or a fluorescent probe.

-

Thermal Cycling Conditions: A typical thermal cycling protocol includes an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).

-

Data Analysis: Analyze the amplification data using the comparative Ct (2-ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle-treated control.

Nuclear Extraction and Electrophoretic Mobility Shift Assay (EMSA)

-

Nuclear Extract Preparation: After treatment, harvest the cells and prepare nuclear extracts using a commercial kit or a hypotonic lysis buffer method to separate the cytoplasmic and nuclear fractions.

-

Protein Quantification: Determine the protein concentration of the nuclear extracts using a protein assay (e.g., BCA or Bradford assay).

-